![molecular formula C15H18FN5O B3006529 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351828-31-3](/img/structure/B3006529.png)
1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine is a useful research compound. Its molecular formula is C15H18FN5O and its molecular weight is 303.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Biologically active derivatives of 1,2,4 triazoles have been synthesized and structurally characterized, showing various intermolecular interactions in the crystalline solid, which include C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions. The role of these interactions in molecular packing was analyzed computationally (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Antimicrobial Activities
- Novel 1,2,4-Triazole derivatives exhibit antimicrobial activities. Specific compounds synthesized from ester ethoxycarbonylhydrazones with primary amines demonstrated good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Impact on Pharmacokinetics
- The study of novel anaplastic lymphoma kinase inhibitors showed that structural analogs can impact pharmacokinetic properties like clearance and half-life. Chemistry efforts to minimize hydrolysis resulted in the discovery of several analogs that were stable in mouse plasma (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
Antimicrobial Studies of Clubbed Heterocyclic Compounds
- Synthesized compounds with triazole and thiazolidine showed antimicrobial behavior, indicating potential applications in treating microbial infections (Rameshbabu, Gulati, & Patel, 2019).
Synthesis of Novel Fluoroquinolones
- A series of fluoroquinolones synthesized with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine showed significant antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis (Huang, Zhang, Chen, Jia, & Li, 2010).
Synthesis of Antifungal Agents
- A novel series of 1,2,4-oxadiazoles with 1,2,3-triazole and piperidine ring showed significant antifungal activities, suggesting their potential as antifungal agents (Sangshetti & Shinde, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-10-8-12(2-3-13(10)16)21-9-14(18-19-21)15(22)20-6-4-11(17)5-7-20/h2-3,8-9,11H,4-7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJXERTHUAWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)
![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)
![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)
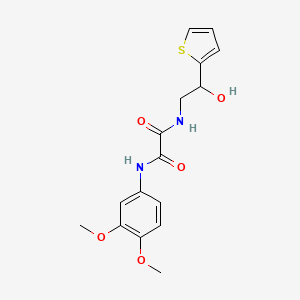
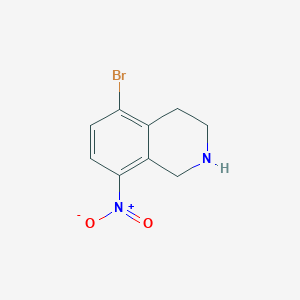
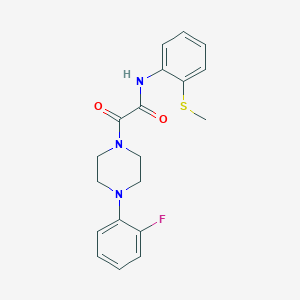
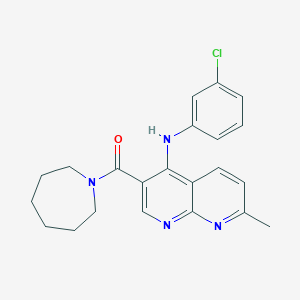
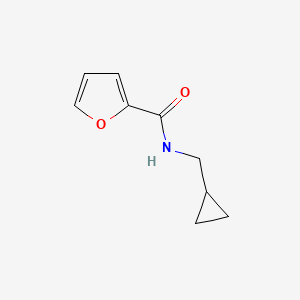
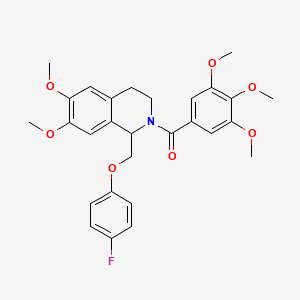
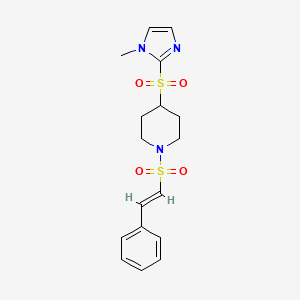
![2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006467.png)
![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)
![3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B3006469.png)
